molecular formula C16H23BrN2O2 B5105225 2-(4-bromophenoxy)-N-(1-methylpiperidin-4-yl)butanamide

2-(4-bromophenoxy)-N-(1-methylpiperidin-4-yl)butanamide

Cat. No.: B5105225
M. Wt: 355.27 g/mol
InChI Key: VQTMYJLNTVHMHN-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(1-methylpiperidin-4-yl)butanamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenoxy group, a piperidine ring, and a butanamide backbone, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(1-methylpiperidin-4-yl)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 4-bromophenol: This can be achieved through the bromination of phenol using bromine in the presence of a catalyst.

    Etherification: The 4-bromophenol is then reacted with 1-bromobutane to form 4-bromophenoxybutane.

    Amidation: The 4-bromophenoxybutane is then reacted with N-(1-methylpiperidin-4-yl)amine under appropriate conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-(1-methylpiperidin-4-yl)butanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the butanamide backbone.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Oxidation: Oxidized products may include ketones or carboxylic acids.

    Reduction: Reduced products may include alcohols or amines.

    Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(1-methylpiperidin-4-yl)butanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenoxy group may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged residues. This compound may modulate biological pathways by altering receptor activity or enzyme function, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide
  • 2-(4-fluorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide
  • 2-(4-methylphenoxy)-N-(1-methylpiperidin-4-yl)butanamide

Uniqueness

2-(4-bromophenoxy)-N-(1-methylpiperidin-4-yl)butanamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom’s size and electronegativity can affect the compound’s interaction with biological targets, potentially leading to distinct pharmacological profiles compared to its analogs.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-(1-methylpiperidin-4-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O2/c1-3-15(21-14-6-4-12(17)5-7-14)16(20)18-13-8-10-19(2)11-9-13/h4-7,13,15H,3,8-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTMYJLNTVHMHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1CCN(CC1)C)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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